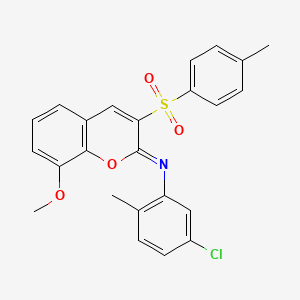

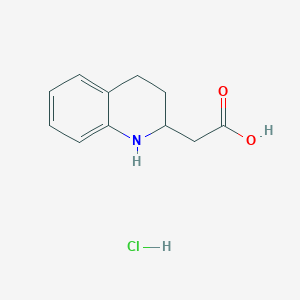

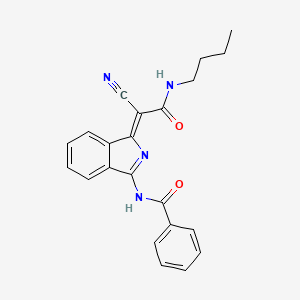

![molecular formula C19H16N2OS B2441285 4-(methylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine CAS No. 866726-39-8](/img/structure/B2441285.png)

4-(methylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(methylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research. This compound is a member of the chromeno[2,3-d]pyrimidine family, which is known for its diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Antitubercular and Antimicrobial Applications

One of the notable applications of chromeno[2,3-d]pyrimidine derivatives is in the development of novel compounds with pronounced antitubercular and antimicrobial activities. Kamdar et al. (2011) synthesized novel derivatives that exhibited significant in vitro activity against Mycobacterium tuberculosis H37Rv and various bacterial strains, including Staphylococcus aureus and Escherichia coli. The synthesized compounds, characterized by various spectroscopic techniques, showed promising results as potential therapeutic agents in combating tuberculosis and bacterial infections (Kamdar, Haveliwala, Mistry, & Patel, 2011).

Anticancer Activities

Another research direction explores the anticancer potential of chromeno[2,3-d]pyrimidine derivatives. Halawa et al. (2017) conducted a study on a series of synthesized derivatives, evaluating their cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, HepG-2, and A549. The study aimed to understand the structure-activity relationship and the impact of different substituents on the anticancer activity. Some compounds displayed marginal antitumor activity, providing insights into designing more effective anticancer agents (Halawa, Elaasser, El Kerdawy, Abd El-hady, Emam, & El-Agrody, 2017).

Synthesis and Characterization of Novel Compounds

The synthesis of chromeno[2,3-d]pyrimidine derivatives has been a subject of interest due to their potential pharmacological activities. Studies have developed various synthesis methods, including catalyst-free approaches and green protocols, to produce these derivatives efficiently. For instance, Brahmachari and Nayek (2017) reported a catalyst-free, one-pot synthesis method that offers a straightforward route to obtain a wide range of functionally diverse compounds under ambient conditions. This method emphasizes eco-friendly synthesis processes and the potential for high-yield production of derivatives with pharmaceutical relevance (Brahmachari & Nayek, 2017).

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-12-7-9-13(10-8-12)17-20-18-15(19(21-17)23-2)11-14-5-3-4-6-16(14)22-18/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBXNNMBQOYKAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

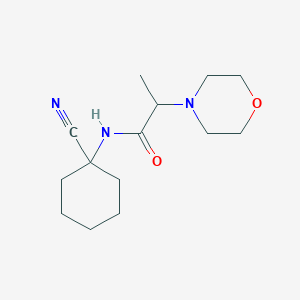

![5-Fluoro-N-[(6-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2441202.png)

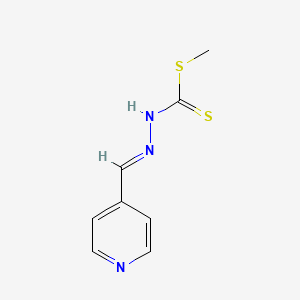

![Ethyl 2-[6-methoxy-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2441206.png)

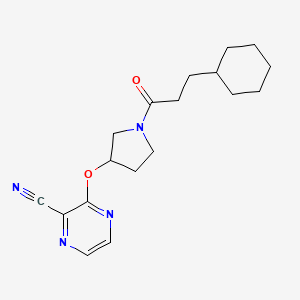

![6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride](/img/structure/B2441214.png)

![methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B2441218.png)

![4,7-Dimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2441222.png)